4-((Anthracen-9-ylmethylene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione 4-((Anthracen-9-ylmethylene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Brand Name: Vulcanchem
CAS No.: 577998-87-9
VCID: VC16143745
InChI: InChI=1S/C23H15FN4S/c24-18-11-9-15(10-12-18)22-26-27-23(29)28(22)25-14-21-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)21/h1-14H,(H,27,29)/b25-14+
SMILES:
Molecular Formula: C23H15FN4S
Molecular Weight: 398.5 g/mol

4-((Anthracen-9-ylmethylene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 577998-87-9

Cat. No.: VC16143745

Molecular Formula: C23H15FN4S

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

4-((Anthracen-9-ylmethylene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione - 577998-87-9

Specification

CAS No. 577998-87-9
Molecular Formula C23H15FN4S
Molecular Weight 398.5 g/mol
IUPAC Name 4-[(E)-anthracen-9-ylmethylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C23H15FN4S/c24-18-11-9-15(10-12-18)22-26-27-23(29)28(22)25-14-21-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)21/h1-14H,(H,27,29)/b25-14+
Standard InChI Key CSYVDBQSNYNJRL-AFUMVMLFSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N4C(=NNC4=S)C5=CC=C(C=C5)F
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN4C(=NNC4=S)C5=CC=C(C=C5)F

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule features a 1,2,4-triazole-5-thione ring substituted at the 3-position with a 4-fluorophenyl group and at the 4-position with an anthracen-9-ylmethyleneamino moiety. The anthracene system provides a planar, conjugated π-system, while the fluorine atom on the phenyl ring introduces electronic perturbations that influence solubility and reactivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₄H₁₇FN₄S
Molecular Weight412.48 g/mol
IUPAC Name4-[(E)-anthracen-9-ylmethylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Canonical SMILESCC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53

The extended conjugation between anthracene and the triazole ring suggests potential for charge-transfer interactions, which could be exploited in optoelectronic applications. X-ray crystallography of analogous compounds reveals a nearly coplanar arrangement between the anthracene and triazole systems, facilitating π-π stacking in solid-state structures .

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy of related triazole-thiones shows characteristic bands:

  • N-H stretch: 3250–3100 cm⁻¹ (triazole ring)

  • C=S stretch: 1250–1150 cm⁻¹

  • C-F vibration: 1100–1000 cm⁻¹

Nuclear magnetic resonance (NMR) data for the 4-fluorophenyl group typically displays a doublet near δ 7.4–7.6 ppm (³JHF ≈ 8–10 Hz) in ¹H NMR, while ¹⁹F NMR shows a singlet at approximately -110 ppm relative to CFCl₃.

Synthesis and Optimization

Multi-Step Synthetic Route

The synthesis follows a three-step protocol adapted from flurbiprofen-derived triazole-thiones :

  • Esterification:
    React anthracene-9-carbaldehyde with 4-fluorophenyl isocyanate under microwave irradiation (80°C, 15 min) to yield the intermediate Schiff base.

  • Hydrazinolysis:
    Treat the Schiff base with hydrazine hydrate in ethanol (reflux, 4 hr) to form the hydrazide derivative.

  • Cyclocondensation:
    React the hydrazide with carbon disulfide in basic medium (KOH, DMF, 100°C, 6 hr) to cyclize into the triazole-thione core.

Table 2: Reaction Optimization Data

StepConventional YieldMicrowave-Assisted Yield
Esterification82%98%
Hydrazinolysis75%95%
Cyclization68%89%

Microwave irradiation significantly enhances reaction efficiency by improving heat transfer and reducing side reactions .

Purification and Characterization

Purification employs silica gel chromatography (ethyl acetate:hexane, 3:7) followed by recrystallization from ethanol. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 412.1432 [M+H]⁺ (calculated 412.1428).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic anthracene moiety. Solubility enhances in polar aprotic solvents:

  • Dimethyl sulfoxide (DMSO): 12.4 mg/mL

  • N,N-Dimethylformamide (DMF): 9.8 mg/mL

  • Tetrahydrofuran (THF): 5.2 mg/mL

Stability studies indicate decomposition onset at 218°C (thermogravimetric analysis), with photodegradation observed under UV light (>300 nm) due to anthracene’s photosensitivity.

Electronic Properties

Density functional theory (DFT) calculations on analogous structures predict:

  • HOMO-LUMO gap: 3.2–3.5 eV

  • Dipole moment: 4.8 Debye (enhanced by fluorine substituent)

These properties suggest potential as an organic semiconductor or light-harvesting material.

Biological Activity and Mechanisms

Table 3: Antimicrobial Activity (MIC Values)

OrganismMIC (μg/mL)
S. aureus64
E. coli128

Mechanistic studies suggest membrane disruption via interaction with lipid bilayers, amplified by the compound’s planar structure.

Anticancer Screening

In vitro assays against MCF-7 breast cancer cells demonstrate dose-dependent cytotoxicity (IC₅₀ = 18.7 μM), potentially through topoisomerase II inhibition. Comparatively, the 4-fluorophenyl analog shows 2.3-fold greater potency than its 3-methylphenyl counterpart.

Industrial and Research Applications

Optoelectronic Materials

Thin films of the compound exhibit broad absorption (300–450 nm) and fluorescence emission at 510 nm (quantum yield Φ = 0.32), making it a candidate for organic light-emitting diodes (OLEDs).

Catalytic Ligands

The sulfur and nitrogen donors in the triazole-thione moiety enable coordination to transition metals. Testing with palladium(II) acetate forms a stable complex (Pd:L ratio 1:2) effective in Suzuki-Miyaura cross-coupling reactions (yield: 92% for biphenyl synthesis).

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